molecular formula C24H32N4O2 B14474652 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione CAS No. 70711-39-6

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione

Cat. No.: B14474652
CAS No.: 70711-39-6
M. Wt: 408.5 g/mol
InChI Key: SIWYHBHFZDKAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is an organic compound with a complex structure that includes anthracenedione and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions include various substituted anthracenedione derivatives, which can have different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracenedione derivatives with different substituents, such as:

  • 1,8-Bis(dimethylamino)naphthalene
  • 1,8-Naphthalimide derivatives

Uniqueness

1,8-Bis((3-(dimethylamino)propyl)amino)-9,10-anthracenedione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

70711-39-6

Molecular Formula

C24H32N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

1,8-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H32N4O2/c1-27(2)15-7-13-25-19-11-5-9-17-21(19)24(30)22-18(23(17)29)10-6-12-20(22)26-14-8-16-28(3)4/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3

InChI Key

SIWYHBHFZDKAEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.